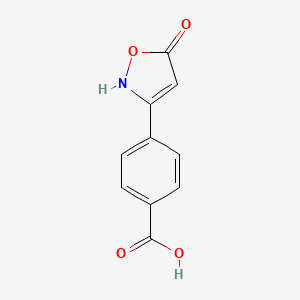

4-(5-Hydroxyisoxazol-3-yl)benzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “4-(5-Hydroxyisoxazol-3-yl)benzoic acid” is a derivative of benzoic acid with an isoxazole ring and a hydroxy group. Isoxazole is a five-membered heterocyclic compound commonly found in many commercially available drugs . Benzoic acid is a simple carboxylic acid which is widely used as a food preservative .

Chemical Reactions Analysis

The chemical reactions involving “this compound” would depend on the specific conditions and reactants present. Isoxazoles are known to participate in various chemical reactions .Aplicaciones Científicas De Investigación

Synthesis and Inhibitory Activity

4-(5-Hydroxyisoxazol-3-yl)benzoic acid and its analogs have been studied for their potential as inhibitors of glutamate carboxypeptidase II (GCP II). A synthesis method for such compounds was developed, highlighting their relevance in medicinal chemistry. The study found that modifications in the hydroxyisoxazole group significantly affected the inhibitory activity, emphasizing the importance of this functional group in the compound's biological activity (Teus et al., 2007).

Photolysis Studies

Research on 3-hydroxyisoxazoles, closely related to this compound, showed that these compounds undergo photolysis under specific conditions, producing various products. This study provides insights into the chemical behavior of isoxazoles when exposed to light, which could be relevant for understanding the stability and degradation of related compounds (Nakagawa et al., 1974).

Corrosion Inhibition

Compounds structurally related to this compound, such as those based on 8-hydroxyquinoline, have been investigated for their effectiveness in corrosion inhibition. These studies are crucial in materials science, particularly for protecting metals like steel from corrosion (Rbaa et al., 2020).

Electrochemical Studies

The electrochemical behavior of compounds similar to this compound has been explored. These studies are significant in electrochemistry and environmental sciences, especially in understanding how such compounds interact with electrical currents and their potential environmental impact (Mandić et al., 2004).

Luminescent Sensors

Research on imidazole derivatives, structurally related to this compound, has led to the development of luminescent sensors. These sensors can detect ions like cyanide and mercury, highlighting the compound's potential application in environmental monitoring and safety (Emandi et al., 2018).

Fungal Metabolites

Derivatives of hydroxy-benzoic acid, similar to this compound, have been isolated from fungi like Curvularia fallax. These studies contribute to the understanding of natural products and their potential applications in pharmaceuticals and biotechnology (Abraham & Arfmann, 1990).

Antibacterial Activity

Studies have been conducted on the antibacterial activity of derivatives of hydroxy benzoic acid. These compounds, related to this compound, show promising results in combating bacterial infections, underscoring their potential in developing new antimicrobial agents (Satpute et al., 2018).

Analgesic and Anti-inflammatory Activities

Research has also been directed towards evaluating the analgesic, anti-inflammatory, and antimicrobial activities of benzimidazole analogs, which share structural similarities with this compound. Such studies are crucial in the field of pharmacology, particularly in the development of new therapeutic agents (Chikkula & Sundararajan, 2017).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

4-(5-oxo-2H-1,2-oxazol-3-yl)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO4/c12-9-5-8(11-15-9)6-1-3-7(4-2-6)10(13)14/h1-5,11H,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOXDENOBLWNTCL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=O)ON2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401284833 |

Source

|

| Record name | 4-(5-Hydroxy-3-isoxazolyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401284833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

178168-22-4 |

Source

|

| Record name | 4-(5-Hydroxy-3-isoxazolyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401284833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,4-dichloro-N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2673653.png)

![3-(4-fluorophenyl)sulfonyl-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B2673656.png)

![N-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2673657.png)

![7-(4-(3-chlorophenyl)piperazine-1-carbonyl)-5-ethyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2673658.png)

![1-[1-(3,5-Dichloropyridin-2-yl)piperidin-4-yl]pyrrolidin-3-ol](/img/structure/B2673661.png)

![1-(6-(2-Fluorobenzyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-2-yl)piperidine-4-carboxamide](/img/structure/B2673664.png)

![N-(4-fluorobenzyl)-2-((3-(4-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2673665.png)

![(5R,8S)-10-(pyridin-3-ylsulfonyl)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine](/img/structure/B2673666.png)

![N-Methyl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-1H-1,2,4-triazole-5-carboxamide](/img/structure/B2673670.png)

![N-(2-fluorophenyl)-2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-7(6H)-carboxamide](/img/structure/B2673672.png)